Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with methoxy and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate
- Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-dihydroquinoline-3-carboxylate
Biological Activity
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that may be relevant in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydroquinoline core substituted with methoxy and dimethoxy phenyl groups. Its molecular formula is C23H27N1O5 with a molecular weight of approximately 397.47 g/mol. The structural configuration is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance electron donation capabilities, reducing oxidative stress in cells .
- Anticancer Properties : There is emerging evidence that hexahydroquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth is under investigation .
- Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of specific enzymes involved in drug metabolism and resistance mechanisms, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . This suggests potential applications in overcoming multidrug resistance in cancer therapy.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Significant reduction in ROS | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits P-gp and BCRP |
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Efficacy : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
- Neuroprotective Effects : Another study evaluated the neuroprotective potential against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced neuronal cell death compared to control groups .
- Pharmacokinetic Profiling : Research into the pharmacokinetics revealed favorable absorption and distribution properties in animal models, suggesting that it could be developed into an effective therapeutic agent .
Properties
IUPAC Name |
methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-15-23(27(30)34-5)24(19-7-6-8-22(32-3)26(19)33-4)25-20(28-15)13-17(14-21(25)29)16-9-11-18(31-2)12-10-16/h6-12,17,24,28H,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPKNAWRIADIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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